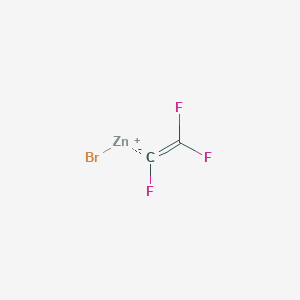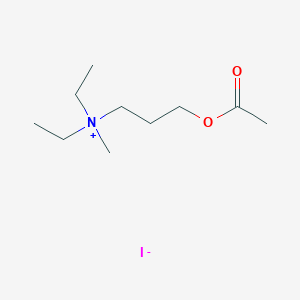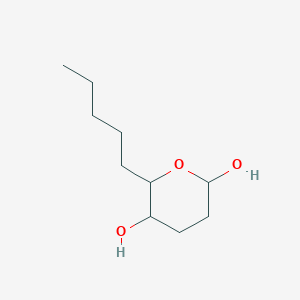![molecular formula C17H27NO4 B14344420 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol CAS No. 92758-74-2](/img/structure/B14344420.png)
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol is an organic compound that features a phenol group attached to a chain of ethoxy groups terminated with a piperidine ring. This compound is of interest due to its unique structure, which combines the properties of phenols, ethers, and piperidines, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol typically involves the reaction of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)ethanol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-{2-[2-(Piperazin-1-YL)ethoxy]ethoxy}ethoxy)phenol
- 2-(2-{2-[2-(Morpholin-1-YL)ethoxy]ethoxy}ethoxy)phenol
- 2-(2-{2-[2-(Pyrrolidin-1-YL)ethoxy]ethoxy}ethoxy)phenol
Uniqueness
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
92758-74-2 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[2-[2-(2-piperidin-1-ylethoxy)ethoxy]ethoxy]phenol |
InChI |
InChI=1S/C17H27NO4/c19-16-6-2-3-7-17(16)22-15-14-21-13-12-20-11-10-18-8-4-1-5-9-18/h2-3,6-7,19H,1,4-5,8-15H2 |
InChI-Schlüssel |
QLOCMYXTKGLCGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOCCOCCOC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


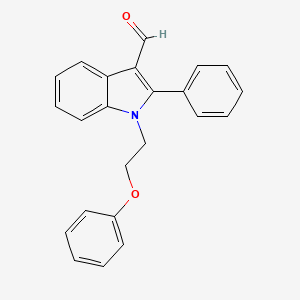
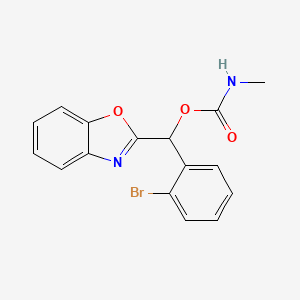
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

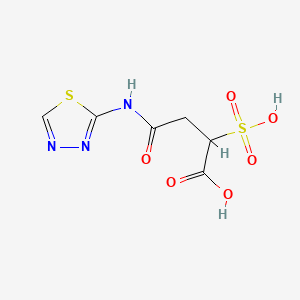
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)

